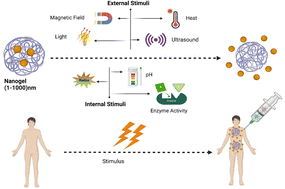Smart stimuli-responsive polysaccharide nanohydrogels for drug delivery: a review
Journal of Materials Chemistry B Pub Date: 2023-11-01 DOI: 10.1039/D3TB01712E
Abstract
Polysaccharides have found extensive utilization as biomaterials in drug delivery systems owing to their remarkable biocompatibility, simple functionalization, and inherent biological properties. Within the array of polysaccharide-based biomaterials, there is a growing fascination for self-assembled polysaccharide nanogels (NG) due to their ease of preparation and enhanced appeal across diverse biomedical appliances. Nanogel (or nanohydrogel), networks of nanoscale dimensions, are created by physically or chemically linking polymers together and have garnered immense interest as potential carriers for delivering drugs due to their favorable attributes. These include biocompatibility, high stability, the ability to adjust particle size, the capacity to load drugs, and their inherent potential to modify their surface to actively target specific cells or tissues via the attachment of ligands that can recognize corresponding receptors. Nanogels can be engineered to respond to specific stimuli, such as pH, temperature, light, or redox conditions, allowing controlled release of the encapsulated drugs. This intelligent targeting capability helps prevent drug accumulation in unintended tissues and reduces the potential side effects. Herein, an overview of nanogels is offered, comprising their methods of preparation and the design of stimulus-responsive nanogels that enable controlled release of drugs in response to specific stimuli.


Recommended Literature
- [1] Contents list
- [2] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [3] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [4] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [5] Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
- [6] Curcumin micelles suppress gastric tumor cell growth by upregulating ROS generation, disrupting redox equilibrium and affecting mitochondrial bioenergetics†
- [7] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [8] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [9] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [10] Fractionation of elements by particle size of ashes ejected from Copahue Volcano, Argentina

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 1303-88-4









